![molecular formula C23H23ClN4O3S B2376110 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone CAS No. 1170135-42-8](/img/structure/B2376110.png)
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring and various functional groups, suggest diverse biological activities. This article explores the compound's biological activity, including its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular structure of the compound can be broken down into key components:
- Piperazine Ring : Commonly found in pharmaceuticals, it plays a crucial role in receptor interactions.
- Benzo[d][1,3]dioxole Moiety : Contributes to the compound's lipophilicity and biological activity.
- Thiazole and Chlorophenyl Groups : These substituents are linked to enhanced pharmacological profiles.
The molecular formula is C20H24ClN3O3S, with a molecular weight of approximately 421.93 g/mol.
Neurotransmitter Receptor Interaction
Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions are critical for the development of antidepressants and antipsychotics:
Receptor Type | Effect | Reference |
---|---|---|
5-HT Receptors | Modulation of mood and anxiety | |
D2 Receptors | Antipsychotic effects |
Antimicrobial Activity
The compound has also shown promise in antimicrobial activity against various bacterial strains. For instance, derivatives of similar structures have been tested against Escherichia coli and Bacillus subtilis, demonstrating moderate antibacterial effects:
Study on Antidepressant Effects
A study investigated the antidepressant potential of a compound structurally similar to our target. The findings indicated that modifications in the piperazine ring significantly influenced the affinity for serotonin receptors, leading to enhanced antidepressant activity:
"Compounds with specific substitutions on the piperazine ring exhibited increased binding affinity for serotonin receptors, correlating with improved antidepressant efficacy."
Antipsychotic Properties
Another research highlighted the antipsychotic properties of related compounds. The study showed that these compounds effectively reduced hyperactivity in animal models, suggesting potential applications in treating schizophrenia:
"The observed reduction in hyperactivity was attributed to the modulation of dopamine receptor pathways."
Synthesis and Derivative Development
The synthesis of this compound involves several key steps:
- Formation of Benzo[d][1,3]dioxole : Achieved through cyclization reactions.
- Piperazine Derivative Synthesis : Reaction with piperazine under controlled conditions.
- Final Coupling Reaction : Involves thiazole derivatives to form the complete structure.
These synthetic pathways allow for modifications that can enhance biological activity or improve pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c24-17-2-1-3-18(11-17)25-23-26-19(14-32-23)12-22(29)28-8-6-27(7-9-28)13-16-4-5-20-21(10-16)31-15-30-20/h1-5,10-11,14H,6-9,12-13,15H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUKQGPAOFSLPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)NC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.